molecular formula C20H14N2O3 B5737747 N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide

N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide

Cat. No.: B5737747
M. Wt: 330.3 g/mol
InChI Key: IWQALDSYJRGAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide is an organic compound that belongs to the class of fluorenes Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide typically involves the reaction of fluorenone with 2,4-dihydroxybenzamide under specific conditions. One common method involves the use of ethanol as a solvent and acetic acid as a catalyst at reflux conditions . The reaction proceeds through a sequence of steps including N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into fluorenyl derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and substituted fluorenes. These products can have different properties and applications based on their specific structures.

Scientific Research Applications

N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide include:

Uniqueness

This compound is unique due to its specific combination of a fluorene moiety with a dihydroxybenzamide group. This structure imparts distinct chemical and physical properties, such as enhanced fluorescence and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-12-9-10-17(18(24)11-12)20(25)22-21-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,23-24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQALDSYJRGAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.